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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro transcription of the Chili

aptamer RNA, a fluorogen-activating RNA aptamer that induces significant fluorescence in

otherwise non-emissive dyes.[1][2][3] This technology is a valuable tool for RNA imaging,

biosensor development, and high-throughput screening in drug discovery.[4][5][6]

The Chili aptamer, a 52-nucleotide long RNA, forms a stable G-quadruplex structure that binds

to specific chromophores, such as derivatives of 3,5-dimethoxy-4-hydroxybenzylidene

imidazolinone (DMHBI).[1][2][3][6] Upon binding, the aptamer constrains the chromophore in a

specific conformation, leading to a significant increase in fluorescence emission with a large

Stokes shift.[1][2][7] This document outlines the materials, protocols, and expected outcomes

for the successful in vitro synthesis of functional Chili aptamer RNA.
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Component
Stock
Concentration

Final
Concentration

Volume for 100 µL
Reaction

Linearized DNA

Template
1 µg/µL 10-20 ng/µL 1-2 µL

T7 RNA Polymerase 50 U/µL 0.5 U/µL 1 µL

10x Transcription

Buffer
10x 1x 10 µL

rNTPs (ATP, CTP,

GTP, UTP)
100 mM each 4 mM each 4 µL of each

MgCl₂ 1 M 30 mM 3 µL

DTT 100 mM 10 mM 10 µL

Spermidine 100 mM 2 mM 2 µL

RNase Inhibitor 40 U/µL 0.4 U/µL 1 µL

Nuclease-free Water - - To 100 µL

Note: This is a general template; optimal concentrations may vary depending on the specific

DNA template and polymerase preparation. A similar protocol has been described for other

RNA aptamers.[8] One specific protocol for Chili aptamer used 40 mM Tris-HCl, pH 8.0, 30 mM

MgCl2, 10 mM DTT, 4 mM of each NTP, and 2 mM spermidine.[6][9]

Table 2: Chili Aptamer Fluorescence Properties with
Different Ligands
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Ligand
Excitation
Max (nm)

Emission
Max (nm)

Binding
Affinity
(KD)

Quantum
Yield

Reference

DMHBI⁺ ~408 ~542
Low

nanomolar
Not specified [6]

DMHBO⁺ ~477 ~592 12 nM Not specified [6][7]

DMHBI
Not strongly

activated
- - - [2]

Experimental Protocols
Protocol 1: In Vitro Transcription of Chili Aptamer RNA
This protocol describes the synthesis of Chili aptamer RNA from a double-stranded DNA

template containing a T7 promoter.

Materials:

Linearized plasmid DNA or PCR product containing the Chili aptamer sequence downstream

of a T7 promoter.

T7 RNA Polymerase

10x Transcription Buffer (typically contains Tris-HCl, MgCl₂, DTT, and spermidine)

Ribonucleoside triphosphates (rNTPs) solution (ATP, CTP, GTP, UTP)

RNase inhibitor

DNase I (RNase-free)

Nuclease-free water

EDTA solution (0.5 M)

Denaturing polyacrylamide gel (8-12%)
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Urea

TBE buffer

Gel loading buffer (containing formamide and tracking dyes)

Ethanol

Sodium acetate

Procedure:

Template Preparation:

Linearize the plasmid DNA containing the Chili aptamer template by restriction enzyme

digestion.

Alternatively, generate a linear DNA template by PCR using primers that incorporate the

T7 promoter sequence upstream of the aptamer sequence.

Purify the linearized DNA template using a PCR purification kit or phenol-chloroform

extraction followed by ethanol precipitation.

Resuspend the purified DNA template in nuclease-free water and determine its

concentration.

In Vitro Transcription Reaction Setup:

Thaw all reaction components on ice.

In a nuclease-free microcentrifuge tube, assemble the transcription reaction at room

temperature in the following order:

Nuclease-free water

10x Transcription Buffer

DTT
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Spermidine

rNTPs

RNase Inhibitor

Linearized DNA template (1 µg)

T7 RNA Polymerase (add last)

Mix the components gently by pipetting and centrifuge briefly to collect the reaction at the

bottom of the tube.

Incubation:

Incubate the reaction mixture at 37°C for 2-4 hours.[6][9]

DNase Treatment:

Add 1 µL of RNase-free DNase I to the reaction mixture.

Incubate at 37°C for 15-30 minutes to digest the DNA template.

RNA Purification:

Stop the reaction by adding EDTA to a final concentration of 20-50 mM.

Purify the transcribed RNA using one of the following methods:

Denaturing Polyacrylamide Gel Electrophoresis (PAGE): This is the recommended

method for obtaining high-purity RNA.[10]

Add an equal volume of 2x formamide loading buffer to the transcription reaction.

Denature the sample by heating at 95°C for 5 minutes, then immediately place on ice.

Load the sample onto a denaturing polyacrylamide gel (containing urea).

Run the gel until the desired separation is achieved.
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Visualize the RNA band by UV shadowing or by staining with a suitable dye (e.g.,

SYBR Gold).

Excise the band corresponding to the Chili aptamer RNA.

Elute the RNA from the gel slice by crush-and-soak method in an appropriate buffer

(e.g., 0.3 M sodium acetate).

Precipitate the RNA with ethanol.

Column-based purification: Use a commercially available RNA purification kit according

to the manufacturer's instructions.

Quantification and Storage:

Resuspend the purified RNA pellet in nuclease-free water.

Determine the RNA concentration by measuring the absorbance at 260 nm (A260).

Assess the purity by checking the A260/A280 ratio (should be ~2.0).

Store the purified Chili aptamer RNA at -80°C.
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Caption: Workflow for the in vitro transcription of Chili aptamer RNA.
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Caption: Mechanism of fluorescence activation in the Chili aptamer system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b15552320?utm_src=pdf-body-img
https://www.benchchem.com/product/b15552320?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15552320?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Structure-fluorescence activation relationships of a large Stokes shift fluorogenic RNA
aptamer - PubMed [pubmed.ncbi.nlm.nih.gov]

2. Structure–fluorescence activation relationships of a large Stokes shift fluorogenic RNA
aptamer - PMC [pmc.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. Frontiers | Real-time monitoring strategies for optimization of in vitro transcription and
quality control of RNA [frontiersin.org]

5. Real-time monitoring strategies for optimization of in vitro transcription and quality control
of RNA - PMC [pmc.ncbi.nlm.nih.gov]

6. Large Stokes shift fluorescence activation in an RNA aptamer by intermolecular proton
transfer to guanine - PMC [pmc.ncbi.nlm.nih.gov]

7. chesterrep.openrepository.com [chesterrep.openrepository.com]

8. Determination of in vitro and cellular turn-on kinetics for fluorogenic RNA aptamers - PMC
[pmc.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

10. academic.oup.com [academic.oup.com]

To cite this document: BenchChem. [Application Notes and Protocols: In Vitro Transcription
of Chili Aptamer RNA]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15552320#in-vitro-transcription-of-chili-aptamer-rna]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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